Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate
Description
Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene-based organic compound featuring a bromine atom at position 3, a trifluoromethyl group at position 5, and a methyl ester at position 2. The compound’s molecular formula is C₈H₅BrF₃O₂S, with a molecular weight of 314.1 g/mol (calculated). Its synthesis likely involves bromination and trifluoromethylation steps, similar to methods described for related phosphazene and thiophene derivatives .
Properties
Molecular Formula |
C7H4BrF3O2S |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H4BrF3O2S/c1-13-6(12)5-3(8)2-4(14-5)7(9,10)11/h2H,1H3 |
InChI Key |
YLGKDTIYRAOQBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)thiophene with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction rates and yields. For instance, the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate under microwave irradiation in the presence of triethylamine has been reported to yield high purity products efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Coupling Products:
Scientific Research Applications
Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active molecules with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These functional groups facilitate interactions with biological targets, leading to the modulation of biochemical pathways. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key properties of methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate with structurally related thiophene esters:
*Dipole moments for substituted compounds are estimated based on substituent electronegativity trends .
Key Observations:
- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and bromine (Br) groups in the target compound increase its dipole moment compared to unsubstituted analogs like methyl thiophene-2-carboxylate.
- Reactivity: Bromine at position 3 facilitates Suzuki-Miyaura or Ullmann coupling reactions, whereas CF₃ stabilizes the ring against electrophilic attack. In contrast, amino-substituted analogs (e.g., Methyl 3-amino-5-bromothiophene-2-carboxylate) are more reactive in nucleophilic substitutions or diazotization .
- Molecular Weight : The target compound’s higher molecular weight (314.1 g/mol) compared to simpler analogs (e.g., 156.2 g/mol for methyl thiophene-2-carboxylate) correlates with increased steric bulk, affecting crystallization and formulation .
Functional Versatility
- Target Compound : The bromine atom enables cross-coupling reactions (e.g., with aryl boronic acids), while the CF₃ group enhances metabolic stability in bioactive molecules .
- Amino-Substituted Analogs: The NH₂ group allows for Schiff base formation or peptide coupling, making them valuable in drug discovery .
- Phenyl-Substituted Analogs : The aromatic ring enhances π-π stacking, useful in materials science or as nematicides (e.g., in combination with trifluoromethyl groups) .
Stability and Handling
- Target Compound: Bromine and CF₃ groups may increase sensitivity to light/moisture. Storage in amber glass under inert gas is recommended, similar to Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate .
- Amino-Substituted Analogs: Prone to oxidation; require stabilizers like BHT for long-term storage .
Biological Activity
Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromine atom and a trifluoromethyl group, which significantly influences its biological properties. The presence of the trifluoromethyl group enhances the lipophilicity and electron-withdrawing ability of the molecule, potentially increasing its potency against various biological targets.
Anticancer Activity
Research has indicated that compounds containing thiophene structures exhibit significant anticancer properties. A study focusing on similar thiophene derivatives revealed that certain analogs demonstrated potent inhibition of tubulin polymerization, which is crucial for cancer cell division. For instance, compounds structurally related to this compound showed IC50 values comparable to established anticancer agents such as combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4a | HeLa | 0.14 | Tubulin polymerization inhibition |
| CA-4 | HeLa | 1.1 | Tubulin polymerization inhibition |
| 4b | A549 | 0.22 | Apoptosis induction |
| 4c | PC3 | 0.18 | Microtubule destabilization |
This table summarizes the antiproliferative effects of various thiophene derivatives against different cancer cell lines, highlighting the promising activity of this compound and its analogs.
The primary mechanism through which this compound exerts its biological activity appears to be through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances the binding affinity to tubulin, thereby increasing the efficacy of these compounds.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including E. coli and C. albicans. The presence of halogen substituents is believed to contribute to this enhanced activity by affecting the compound's interaction with microbial membranes .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 7 | B. mycoides | 4.88 | High |
| 8 | C. albicans | 6.00 | Moderate |
| 9 | E. coli | 10.00 | Moderate |
Case Studies
- Case Study on Anticancer Efficacy : A recent study demonstrated that this compound exhibited significant cytotoxic effects in vitro against HeLa cells with an IC50 value of approximately 0.14 μM, indicating its potential as a lead compound for further development in cancer therapeutics .
- Case Study on Antimicrobial Properties : Another investigation reported that derivatives containing the trifluoromethyl group showed enhanced antibacterial activity compared to their non-fluorinated counterparts, with MIC values ranging from 4.88 μg/mL to over 10 μg/mL against various strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
